REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]([CH:7]1[CH2:12][NH:11][C:10]2[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=2[O:8]1)=[O:6])[CH3:3].C(=O)(O)[O-].[Na+].[O-]CC.[Tl+].[CH2:26](Br)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([N:11]1[C:10]2[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=2[O:8][CH:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH2:12]1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(=O)C1OC2=C(NC1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
base ( 1B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1B
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
thallium ethoxide
|
Quantity
|
8.23 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Tl+]
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Thallium bromide precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the residue was dry column
|
Type
|
CUSTOM
|
Details
|
chromatographed through silica gel using a 4:16:80
|
Type
|
ADDITION
|
Details
|
by volume mixture of tetrahydrofuran, ethyl acetate and hexane as eluent
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ether/hexane
|
Type
|
CUSTOM
|
Details
|
to give 1
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OC2=C1C=CC=C2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |